1-(adamantane-1-carbonyl)-4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine
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Overview
Description
1-(Adamantane-1-carbonyl)-4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that features a unique combination of adamantane, piperazine, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(adamantane-1-carbonyl)-4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine typically involves multiple steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 1-(adamantane-1-carbonyl)piperazine.
Benzodioxole Introduction: The final step involves the reaction of 1-(adamantane-1-carbonyl)piperazine with 2H-1,3-benzodioxole-5-carbaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride (STAB).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantane-1-carbonyl)-4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can modify the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(Adamantane-1-carbonyl)-4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and neuroprotective agent.
Biological Studies: The compound is used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The adamantane moiety provides a rigid framework that enhances binding affinity, while the piperazine and benzodioxole groups interact with active sites through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
1-(Adamantane-1-carbonyl)piperazine: Lacks the benzodioxole moiety, resulting in different biological activity.
4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine: Lacks the adamantane moiety, affecting its binding properties and efficacy.
Uniqueness: 1-(Adamantane-1-carbonyl)-4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the combination of the adamantane, piperazine, and benzodioxole groups, which confer distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C23H30N2O3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-adamantyl-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O3/c26-22(23-11-17-7-18(12-23)9-19(8-17)13-23)25-5-3-24(4-6-25)14-16-1-2-20-21(10-16)28-15-27-20/h1-2,10,17-19H,3-9,11-15H2 |
InChI Key |
LXFWDKZSDUOGHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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